SODIUM ETHYL p-HYDROXYBENZOATE

Catalog No.
S742820
CAS No.
35285-68-8
M.F
C9H10O3.Na
C9H10NaO3
M. Wt
189.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SODIUM ETHYL p-HYDROXYBENZOATE

CAS Number

35285-68-8

Product Name

SODIUM ETHYL p-HYDROXYBENZOATE

IUPAC Name

sodium 4-ethoxycarbonylphenolate

Molecular Formula

C9H10O3.Na
C9H10NaO3

Molecular Weight

189.16 g/mol

InChI

InChI=1S/C9H10O3.Na/c1-2-12-9(11)7-3-5-8(10)6-4-7;/h3-6,10H,2H2,1H3;

InChI Key

HLEKLAHSVAPCPF-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)O.[Na]

The exact mass of the compound Sodium ethylparaben is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Preservative. However, this does not mean our product can be used or applied in the same or a similar way.

Sodium ethyl p-hydroxybenzoate (commonly known as sodium ethylparaben) is the highly water-soluble sodium salt of ethylparaben, widely utilized as a broad-spectrum antimicrobial preservative in pharmaceutical, cosmetic, and industrial formulations. While delivering the exact same antimicrobial moiety as its free-acid counterpart, the sodium salt form is specifically procured to overcome the severe aqueous solubility limitations of standard parabens. By providing immediate dissolution in cold water, it eliminates the energy-intensive heating phases typically required for paraben incorporation, making it a critical excipient for temperature-sensitive manufacturing processes and thermolabile active pharmaceutical ingredients (APIs) .

Substituting sodium ethyl p-hydroxybenzoate with free ethylparaben introduces significant processability bottlenecks; the free acid requires water to be heated to approximately 70–80°C for dissolution, which increases batch cycle times, raises energy costs, and risks the thermal degradation of sensitive co-ingredients . Conversely, substituting with the shorter-chain sodium methylparaben—while maintaining cold-water solubility—results in a measurable drop in antifungal efficacy and lipophilicity. This forces formulators to either increase the total preservative load (risking regulatory limits or skin sensitization) or accept a higher risk of spoilage in lipid-rich emulsion systems where the ethyl chain's superior oil-phase partitioning is required for robust protection [1].

Cold-Processability: Aqueous Solubility vs. Free Acid

The primary procurement driver for the sodium salt form is its vastly superior aqueous solubility compared to the free acid. At 25°C, free ethylparaben exhibits poor water solubility of approximately 0.11% w/v (1 in 900). In stark contrast, sodium ethyl p-hydroxybenzoate is highly soluble, achieving concentrations greater than 50% w/v (1 in 2) in water at room temperature . This >400-fold increase in solubility allows for direct integration into aqueous phases without thermal intervention.

Evidence DimensionAqueous Solubility at 25°C
Target Compound Data>50% w/v (>500 mg/mL) for Sodium Ethylparaben
Comparator Or Baseline~0.11% w/v (~1.1 mg/mL) for Ethylparaben (Free Acid)
Quantified Difference>400-fold higher aqueous solubility
ConditionsPurified water at 25°C, standard atmospheric pressure

Eliminates the need for high-temperature dissolution steps, reducing manufacturing energy costs and protecting thermolabile APIs during formulation.

Antifungal Efficacy: Minimum Inhibitory Concentration (MIC) vs. Methyl Analogs

When selecting between paraben chain lengths, the ethyl moiety (delivered via the sodium salt) provides stronger antifungal protection than the more common methyl variant. Against standard spoilage fungi such as Aspergillus niger, the active ethylparaben moiety demonstrates an MIC of approximately 0.04%, whereas the methylparaben moiety requires an MIC of 0.1% to achieve the same fungistatic effect[1].

Evidence DimensionMIC against Aspergillus niger
Target Compound Data0.04% (Ethylparaben active moiety)
Comparator Or Baseline0.1% (Methylparaben active moiety)
Quantified Difference2.5x greater antifungal potency (lower MIC)
ConditionsStandard in vitro broth dilution assay for fungal inhibition

Allows formulators to achieve robust antifungal protection at lower total preservative concentrations, reducing the risk of skin sensitization or regulatory threshold breaches.

Emulsion Compatibility: Lipophilicity and Partitioning Behavior

In multiphase systems (creams, lotions), a preservative must partition effectively into both the aqueous phase and the microbial lipid membrane. Once the sodium salt is neutralized in the final formulation, the resulting ethylparaben exhibits a higher octanol/water partition coefficient (log P ~2.47) compared to methylparaben (log P ~1.96) [1]. This increased lipophilicity ensures better retention in the oil-water interface where microbial proliferation often occurs.

Evidence DimensionOctanol/Water Partition Coefficient (log P)
Target Compound Data2.47 (Ethyl chain)
Comparator Or Baseline1.96 (Methyl chain)
Quantified Difference0.51 log unit increase in lipophilicity
ConditionsStandard octanol/water partitioning at physiological pH

Ensures superior preservative availability at the oil-water interface in complex emulsions, preventing microbial spoilage in lipid-rich cosmetic and pharmaceutical creams.

Cold-Processed Aqueous Pharmaceuticals

Highly recommended for the preservation of liquid oral solutions, syrups, and suspensions where the active pharmaceutical ingredients are thermolabile. The >50% w/v cold-water solubility of the sodium salt allows for direct incorporation without the 70°C heating step required by free ethylparaben, preserving API integrity and reducing batch processing time .

Fungal-Susceptible Cosmetic Formulations

Ideal for personal care products (such as shampoos, body washes, and aqueous gels) that are particularly vulnerable to yeast and mold contamination. The ethyl chain provides a 2.5x lower MIC against key fungal strains compared to methylparaben, allowing for robust protection while maintaining a low total preservative profile [1].

Lipid-Rich Emulsions and Creams

Procured for oil-in-water (O/W) emulsions where preservative partitioning is a challenge. Once added to the aqueous phase and adjusted to the target formulation pH, the resulting active moiety's higher lipophilicity (log P 2.47) ensures sufficient concentration at the oil-water interface, outperforming shorter-chain analogs in preventing interfacial microbial growth [2].

Physical Description

White, crystalline hygroscopic powder

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

189.05276346 Da

Monoisotopic Mass

189.05276346 Da

Heavy Atom Count

13

Melting Point

ofp-hydroxybenzoic acid derived from the sample is 213 °C to 217 °C

UNII

Z0D00IVA10

GHS Hazard Statements

Aggregated GHS information provided by 227 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H318 (77.53%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (21.59%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

35285-68-8

Wikipedia

Ethylparaben sodium

Use Classification

Food additives
Cosmetics -> Preservative

Dates

Last modified: 08-15-2023

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